![molecular formula C12H22O3 B14348127 Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 92037-87-1](/img/structure/B14348127.png)
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or acids.
科学的研究の応用
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxyethyl group may interact with enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclobutyl ring.
Methyl butyrate: Another ester with a different alkyl group and structure.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring and hydroxyethyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
92037-87-1 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)7-9-6-10(8(2)13)12(9,3)4/h8-10,13H,5-7H2,1-4H3 |
InChIキー |
OFWUUGBZTLFMAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC(C1(C)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


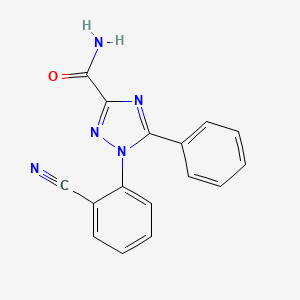
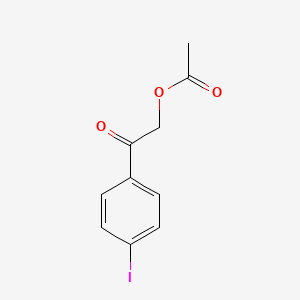
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
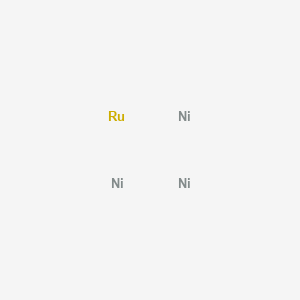
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
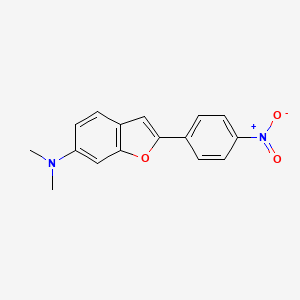
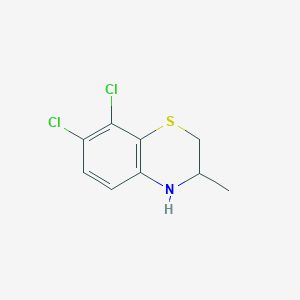
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
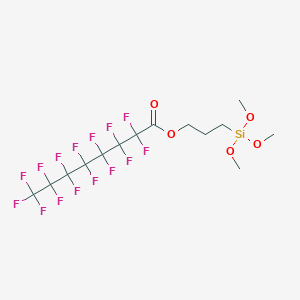
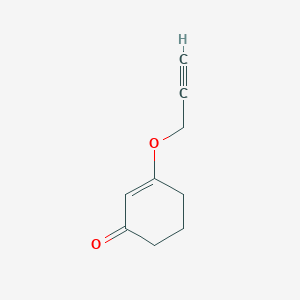
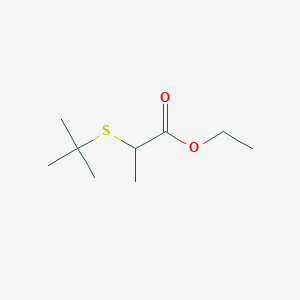
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
